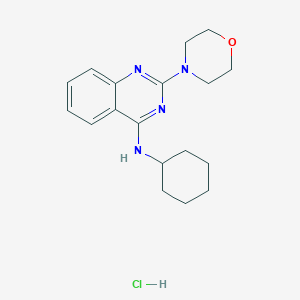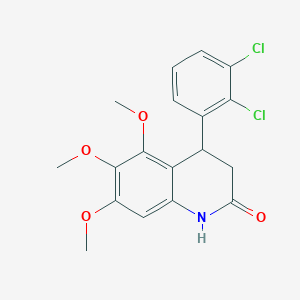
N-cyclohexyl-2-(4-morpholinyl)-4-quinazolinamine hydrochloride
Descripción general
Descripción
N-cyclohexyl-2-(4-morpholinyl)-4-quinazolinamine hydrochloride is a synthetic compound that has gained significant attention in the field of scientific research. It belongs to the class of quinazoline derivatives, which are known for their diverse pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2-(4-morpholinyl)-4-quinazolinamine hydrochloride is not fully understood. However, it has been reported to act by inhibiting the activity of various enzymes and receptors, including protein kinase C, phosphodiesterases, and adenosine receptors. Moreover, it has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Moreover, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to modulate the activity of various neurotransmitters, making it a potential candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-2-(4-morpholinyl)-4-quinazolinamine hydrochloride has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with good yield and purity. Moreover, it exhibits diverse pharmacological properties, making it a versatile tool for studying various biological processes. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of N-cyclohexyl-2-(4-morpholinyl)-4-quinazolinamine hydrochloride. Firstly, further studies are required to fully understand its mechanism of action and its potential therapeutic applications. Secondly, the development of novel derivatives of this compound may lead to the discovery of more potent and selective compounds. Thirdly, the application of this compound in combination with other drugs may enhance its therapeutic efficacy. Finally, the development of new methods for the synthesis of this compound may lead to more efficient and cost-effective production.
Conclusion:
In conclusion, this compound is a synthetic compound that exhibits diverse pharmacological properties, making it a promising candidate for drug development. Its mechanism of action and potential therapeutic applications are still being studied, and further research is required to fully understand its potential. The development of novel derivatives and the application of this compound in combination with other drugs may lead to the discovery of new treatments for various diseases.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-(4-morpholinyl)-4-quinazolinamine hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. Moreover, it has been reported to modulate the activity of various enzymes and receptors, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
N-cyclohexyl-2-morpholin-4-ylquinazolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O.ClH/c1-2-6-14(7-3-1)19-17-15-8-4-5-9-16(15)20-18(21-17)22-10-12-23-13-11-22;/h4-5,8-9,14H,1-3,6-7,10-13H2,(H,19,20,21);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXFVDKWUCIWKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)N4CCOCC4.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-[(cyclopentylamino)carbonyl]-3-(methylthio)propyl]benzamide](/img/structure/B4195163.png)

![N-[(5-methyl-2-furyl)methyl]-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4195177.png)
![methyl 4-(5-{[(4-chlorophenyl)amino]carbonyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)benzoate](/img/structure/B4195180.png)
![4-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B4195190.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide](/img/structure/B4195196.png)
![9-(6-bromo-1,3-benzodioxol-5-yl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4195198.png)
![methyl ({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)(phenyl)acetate](/img/structure/B4195204.png)
![3-chloro-2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4195215.png)
![methyl 1-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B4195223.png)
![4-(3-bromophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4195242.png)
![N-[2-(dimethylamino)ethyl]-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4195249.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4195257.png)